

Application Notes and Protocols for Antibody Labeling using O-Phthalimide-C5-Acid

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Compound of Interest

Compound Name: *O-Phthalimide-C5-acid*

Cat. No.: B107536

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **O-Phthalimide-C5-acid** as a bifunctional linker for the covalent modification of antibodies. The primary application discussed is the development of antibody-drug conjugates (ADCs), a pivotal class of targeted therapeutics in oncology.^{[1][2]}

Introduction

Antibody-drug conjugates (ADCs) combine the high specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug, offering a targeted approach to cancer therapy.^{[1][3]} The linker molecule is a critical component that connects the antibody to the payload, influencing the stability, pharmacokinetics, and efficacy of the final ADC.^[4] **O-Phthalimide-C5-acid** is a bifunctional linker designed for the conjugation of amine-containing payloads to the lysine residues of an antibody.

The **O-Phthalimide-C5-acid** linker features two key reactive moieties:

- A phthalimide group, which can react with primary amines, serving as a stable anchor for an amine-containing payload. The phthalimide group can be part of a "switchable" conjugation strategy, allowing for the exchange of payloads.^{[5][6]}

- A carboxylic acid group, which can be activated to react with the ϵ -amino groups of lysine residues on the antibody surface, forming a stable amide bond.[\[7\]](#)
- A C5 aliphatic spacer, which provides spatial separation between the antibody and the payload, potentially reducing steric hindrance and improving payload activity.

This document provides a detailed protocol for a two-step conjugation process: first, the reaction of **O-Phthalimide-C5-acid** with an amine-containing payload, and second, the conjugation of the resulting phthalimide-payload complex to a monoclonal antibody.

Principle of the Method

The labeling strategy involves two main stages:

- **Payload Attachment to the Linker:** The primary amine of a payload molecule reacts with the phthalimide group of **O-Phthalimide-C5-acid**. This reaction forms a stable conjugate, leaving the carboxylic acid group of the linker available for the subsequent reaction with the antibody.
- **Antibody Conjugation:** The carboxylic acid of the phthalimide-payload complex is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated linker-payload complex then reacts with the primary amino groups of lysine residues on the antibody to form stable amide bonds.[\[8\]](#) Lysine residues are abundant on the surface of antibodies, making this a common, albeit non-site-specific, conjugation method.[\[1\]](#)

Materials and Reagents

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- **O-Phthalimide-C5-acid**
- Amine-containing payload
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)

- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0
- Quenching reagent (e.g., Tris or glycine solution)
- Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)
- Spectrophotometer (for concentration determination)
- HPLC system (for characterization)

Experimental Protocols

Step 1: Preparation of Phthalimide-Payload Conjugate

This step involves the reaction of the amine-containing payload with **O-Phthalimide-C5-acid**.

- **Dissolution:** Dissolve **O-Phthalimide-C5-acid** and the amine-containing payload in an appropriate organic solvent such as DMF or DMSO to a final concentration of 10-20 mM.
- **Reaction:** Mix the dissolved **O-Phthalimide-C5-acid** and payload in a 1:1.2 molar ratio (Linker:Payload).
- **Incubation:** Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired phthalimide-payload conjugate.
- **Purification:** Once the reaction is complete, the phthalimide-payload conjugate can be purified using techniques such as flash chromatography or preparative HPLC to remove unreacted starting materials.
- **Characterization:** Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Step 2: Antibody Conjugation with Phthalimide-Payload

- **Antibody Preparation:** Prepare the antibody at a concentration of 5-10 mg/mL in PBS at pH 8.0. A slightly alkaline pH deprotonates the lysine amino groups, increasing their nucleophilicity.[8]
- **Activation of Phthalimide-Payload:**
 - Dissolve the purified phthalimide-payload conjugate in DMF or DMSO to a concentration of 10 mM.
 - In a separate tube, prepare a fresh solution of EDC (100 mM) and NHS (100 mM) in DMF or DMSO.
 - Add EDC and NHS to the phthalimide-payload solution at a 1:1.2:1.2 molar ratio (Phthalimide-Payload:EDC:NHS).
 - Incubate at room temperature for 15-30 minutes to form the NHS ester.
- **Conjugation Reaction:**
 - Add the activated phthalimide-payload-NHS ester solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., starting with a 5 to 10-fold molar excess of the linker).
 - Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
- **Quenching:** Add a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
- **Purification of the ADC:**
 - Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
 - Alternatively, protein A chromatography can be used for purification.

- Collect the fractions containing the purified ADC.
- Characterization of the ADC:
 - Concentration: Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
 - Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy if the payload has a distinct absorbance wavelength, or by hydrophobic interaction chromatography (HIC)-HPLC. Mass spectrometry can also be used for a more precise DAR determination.
 - Purity and Aggregation: Analyze the purity and aggregation state of the ADC using SEC-HPLC.

Data Presentation

The following tables represent expected outcomes from the antibody labeling protocol.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

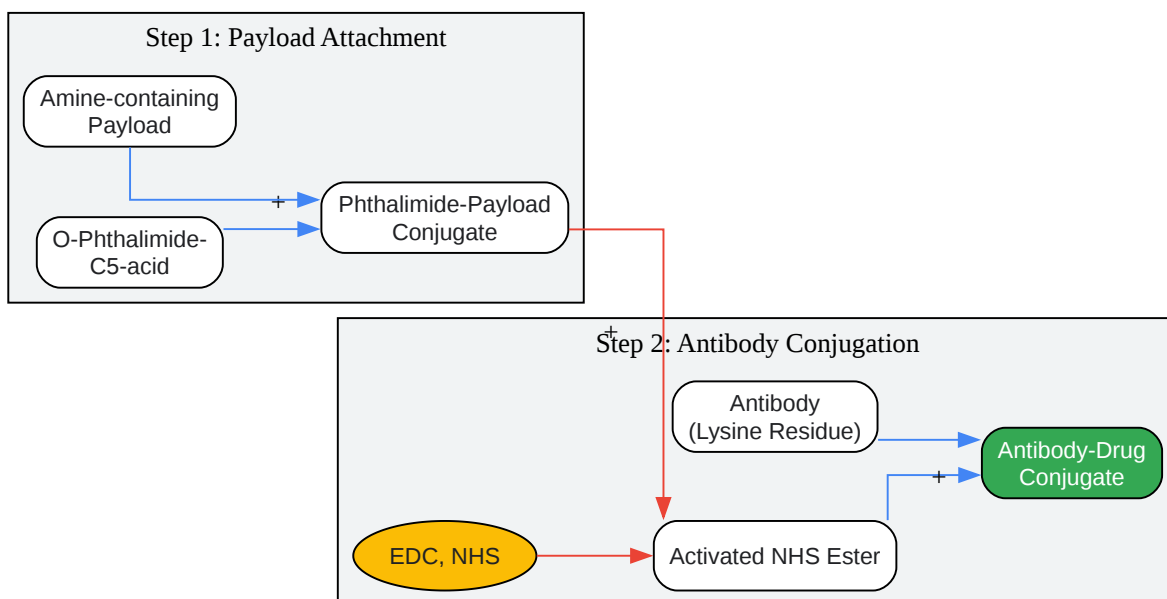
Molar Ratio (Linker:Antibody)	Reaction Time (hours)	Temperature (°C)	Average DAR
5:1	2	25	3.8
10:1	2	25	6.2
20:1	2	25	8.5
10:1	4	25	6.5

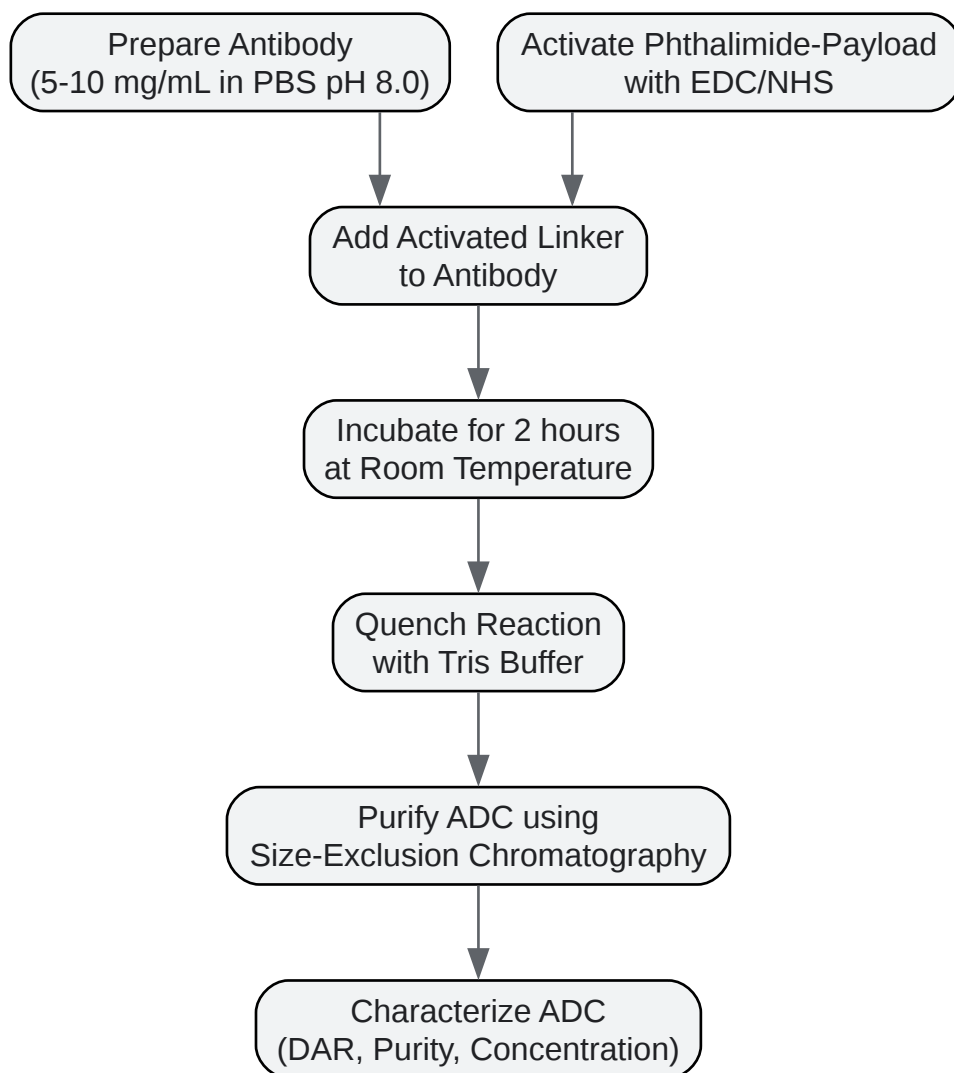
Table 2: Characterization of Purified ADC (10:1 Molar Ratio)

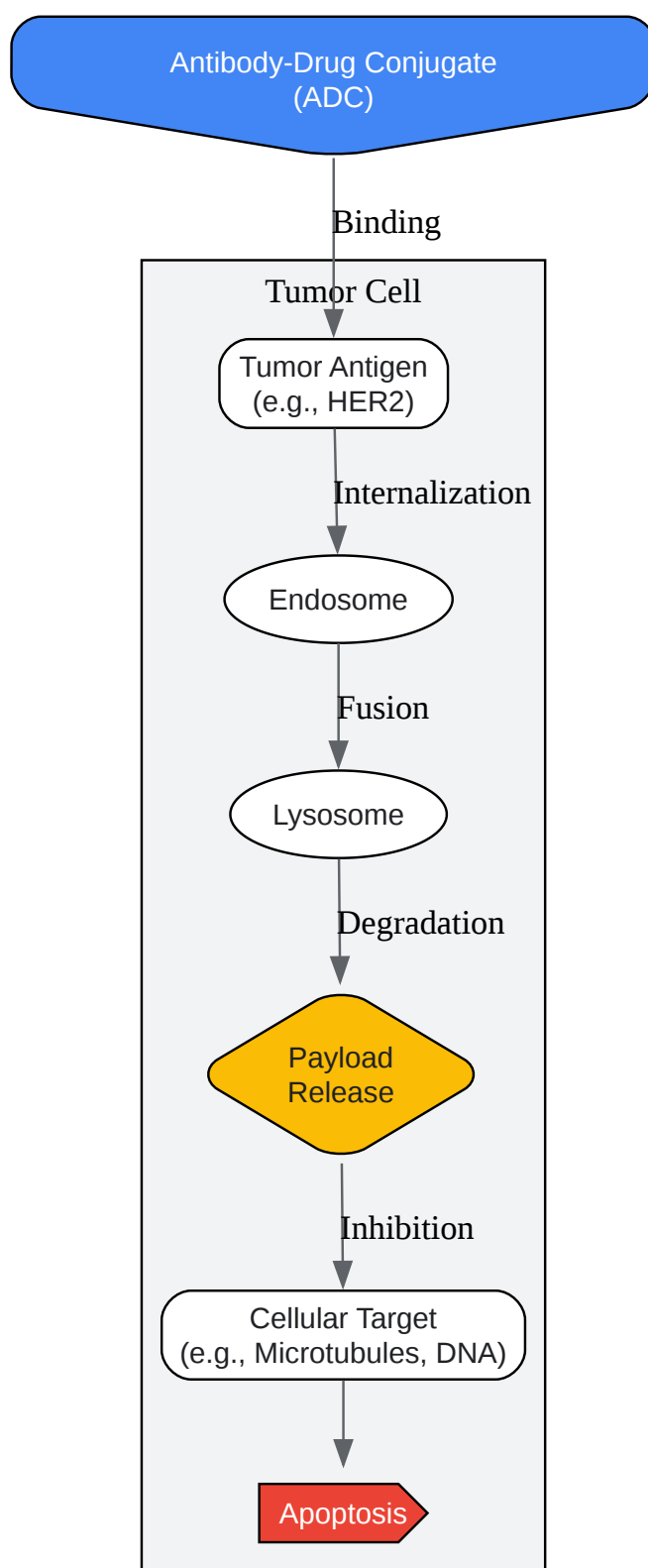
Parameter	Result	Method
Protein Concentration	4.5 mg/mL	A280
Average DAR	6.2	HIC-HPLC
Purity	>95%	SEC-HPLC
Monomer Content	>98%	SEC-HPLC
Endotoxin Level	< 0.1 EU/mg	LAL Assay

Visualizations

Chemical Reaction Pathway







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